(2E)-3-(3-Iodo-4,5-dimethoxyphenyl)acrylic acid
Overview
Description
(2E)-3-(3-Iodo-4,5-dimethoxyphenyl)acrylic acid is a useful research compound. Its molecular formula is C11H11IO4 and its molecular weight is 334.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solar Cell Applications
Research on organic sensitizers for solar cell applications highlights the development of novel organic molecules that include components such as acrylic acid derivatives for enhanced photovoltaic performance. These sensitizers, when anchored onto TiO2 films, exhibit high incident photon-to-current conversion efficiencies, demonstrating their potential in improving solar cell efficiency (Kim et al., 2006).
Hydrogel Development
Studies on the synthesis and characterization of superabsorbent hydrogels, such as maize bran-poly(acrylic acid) composites, have revealed their significant swelling behaviors and sensitivity to salt concentration. These hydrogels demonstrate potential applications in agriculture and biomedical fields due to their excellent water absorbency and retention capabilities (Zhang et al., 2014).
Photorefractive Polymer Creation
The development of photorefractive polymers containing electron transport materials involves the polymerization of acrylic acid derivatives. These polymers show promise in optical applications due to their significant absorption coefficients and glass-transition temperatures, which are crucial for the fabrication of photorefractive devices (Okamoto et al., 1999).
Polymerization Processes
Research into the polymerization of acrylic monomers under visible light has shown the potential for rapid and well-controlled polymerization processes. This method, which employs acrylic acid derivatives, could lead to advancements in polymer science by facilitating the synthesis of polymers with desired properties at ambient temperatures (Shi et al., 2009).
Properties
IUPAC Name |
3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZAOAHXKZTTRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380783 | |
Record name | 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156488-57-2 | |
Record name | 3-(3-iodo-4,5-dimethoxyphenyl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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